Sodium 4-(oxophenylacetyl)toluene-alpha-sulphonate
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Overview
Description
Sodium 4-(oxophenylacetyl)toluene-alpha-sulphonate is a chemical compound with the molecular formula C15H11NaO5S and a molecular weight of 326.29961 g/mol . This compound is known for its unique chemical structure, which includes a sodium salt of a sulphonated toluene derivative. It has various applications in scientific research and industry due to its distinctive properties.
Preparation Methods
The synthesis of Sodium 4-(oxophenylacetyl)toluene-alpha-sulphonate typically involves the following steps:
Starting Materials: The synthesis begins with toluene and phenylacetic acid as the primary starting materials.
Sulphonation: Toluene undergoes sulphonation using concentrated sulfuric acid to introduce the sulphonate group.
Acylation: The sulphonated toluene is then acylated with phenylacetic acid in the presence of a suitable catalyst to form the oxophenylacetyl derivative.
Neutralization: The final step involves neutralizing the product with sodium hydroxide to obtain the sodium salt form.
Industrial production methods may involve similar steps but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
Sodium 4-(oxophenylacetyl)toluene-alpha-sulphonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Substitution: The sulphonate group can be substituted with other functional groups using nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Sodium 4-(oxophenylacetyl)toluene-alpha-sulphonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of sulphonated aromatic compounds.
Biology: This compound is utilized in biochemical assays to study enzyme activities and protein interactions.
Industry: This compound is employed in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of Sodium 4-(oxophenylacetyl)toluene-alpha-sulphonate involves its interaction with specific molecular targets. The sulphonate group can form strong ionic bonds with positively charged sites on proteins and enzymes, affecting their activity and function. Additionally, the oxophenylacetyl moiety can participate in hydrogen bonding and hydrophobic interactions, further influencing the compound’s biological effects .
Comparison with Similar Compounds
Sodium 4-(oxophenylacetyl)toluene-alpha-sulphonate can be compared with other sulphonated aromatic compounds, such as:
- Sodium benzenesulphonate
- Sodium toluenesulphonate
- Sodium naphthalenesulphonate
What sets this compound apart is its unique combination of the oxophenylacetyl and sulphonate groups, which confer distinct chemical and biological properties .
Properties
CAS No. |
77076-13-2 |
---|---|
Molecular Formula |
C15H11NaO5S |
Molecular Weight |
326.3 g/mol |
IUPAC Name |
sodium;[4-(2-oxo-2-phenylacetyl)phenyl]methanesulfonate |
InChI |
InChI=1S/C15H12O5S.Na/c16-14(12-4-2-1-3-5-12)15(17)13-8-6-11(7-9-13)10-21(18,19)20;/h1-9H,10H2,(H,18,19,20);/q;+1/p-1 |
InChI Key |
OYEBZHRMMBILPE-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C(=O)C2=CC=C(C=C2)CS(=O)(=O)[O-].[Na+] |
Origin of Product |
United States |
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